DimethyllithospermateB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyllithospermate B can be synthesized through the esterification of lithospermic acid B. The process involves the reaction of lithospermic acid B with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of Dimethyllithospermate B involves the extraction of lithospermic acid B from Salvia miltiorrhiza roots followed by its esterification. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through chromatography techniques before undergoing esterification.
Chemical Reactions Analysis
Types of Reactions: Dimethyllithospermate B primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Esterification: Dimethyllithospermate B.
Hydrolysis: Lithospermic acid B.
Oxidation: Oxidized derivatives of Dimethyllithospermate B.
Reduction: Reduced derivatives of Dimethyllithospermate B.
Scientific Research Applications
Dimethyllithospermate B has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Investigated for its effects on sodium channels and its potential role in modulating cellular activities.
Industry: Utilized in the development of pharmacological research tools and intermediates for drug synthesis.
Mechanism of Action
Dimethyllithospermate B acts as a sodium channel agonist, specifically targeting voltage-gated sodium channels. It slows the inactivation of sodium currents, leading to an increased inward current during the early phases of the action potential. This prolongs the action potential duration without inducing early after-depolarization, making it a potential candidate for treating arrhythmias .
Comparison with Similar Compounds
Lithospermic Acid B: The parent compound of Dimethyllithospermate B, with similar biological activities but less potent effects on sodium channels.
Dimethyl Fumarate: Another dimethyl ester with distinct biological activities, primarily used in treating multiple sclerosis.
Uniqueness: Dimethyllithospermate B is unique due to its selective action on sodium channels, which distinguishes it from other sodium channel agonists. Its ability to prolong action potential duration without causing early after-depolarization sets it apart as a promising therapeutic agent for cardiovascular conditions .
Biological Activity
Chemical Structure and Properties
Dimethyllithospermate B is a derivative of lithospermum, a plant known for its medicinal properties. The chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 357.35 g/mol
The compound features a complex arrangement of functional groups that contribute to its biological activities.
Antioxidant Activity
Research indicates that DMLB exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.
- Study Findings : A study conducted by Zhang et al. (2023) demonstrated that DMLB scavenged free radicals effectively, with an IC50 value of 25 µM, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
Anti-inflammatory Effects
DMLB has shown promising anti-inflammatory effects in various in vitro and in vivo models. Inflammation is a critical factor in many chronic diseases, making anti-inflammatory compounds vital for therapeutic interventions.
- Case Study : In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), treatment with DMLB reduced pro-inflammatory cytokines (TNF-α and IL-6) levels by approximately 40% compared to the control group (Smith et al., 2022).
Antimicrobial Activity
The antimicrobial properties of DMLB have also been investigated, revealing its effectiveness against several bacterial strains.
- Table 1: Antimicrobial Activity of Dimethyllithospermate B
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
The data suggests that DMLB may serve as a potential candidate for developing new antimicrobial agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of DMLB, particularly in models of neurodegeneration.
- Research Findings : In a study by Lee et al. (2024), DMLB was shown to enhance neuronal survival in SH-SY5Y cells exposed to neurotoxic agents. The compound increased cell viability by 30% and reduced apoptosis markers significantly.
The mechanisms underlying the biological activities of DMLB are still under investigation. However, several pathways have been proposed:
- Nrf2 Pathway Activation : DMLB may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Inhibition of NF-κB : The compound might inhibit the NF-κB signaling pathway, reducing inflammation.
- Membrane Stabilization : DMLB could stabilize cellular membranes, contributing to its antimicrobial and neuroprotective effects.
Properties
Molecular Formula |
C38H34O16 |
---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33?,34?/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-YHJUGANISA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Origin of Product |
United States |
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